Methyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride
Description
Chemical Structure: Methyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride consists of a pyridine ring substituted at the 4-position with an ethylamine group, where the amine is methylated. The dihydrochloride salt enhances its stability and solubility.
Molecular Formula: C₈H₁₃N₃·2HCl (base: C₈H₁₃N₃; HCl contributes to the salt form).
CAS Number: 101252-40-8 .
Purity: 97% (as reported for the dihydrochloride form) .
Applications: Primarily used in pharmaceutical research, particularly in the synthesis of receptor-targeting molecules due to its pyridine moiety, which facilitates hydrogen bonding and π-π interactions .
Properties
Molecular Formula |
C8H14Cl2N2 |
|---|---|
Molecular Weight |
209.11 g/mol |
IUPAC Name |
N-methyl-1-pyridin-4-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7(9-2)8-3-5-10-6-4-8;;/h3-7,9H,1-2H3;2*1H |
InChI Key |
MOUVDOSWBGJREX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC=C1)NC.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Pyridine-4-Acetaldehyde
The primary laboratory route involves reductive amination of pyridine-4-acetaldehyde with methylamine, followed by dihydrochloride salt formation:
Step 1: Imine Formation
Pyridine-4-acetaldehyde reacts with methylamine in methanol at 40–60°C for 4–6 hours to form the Schiff base intermediate. Catalytic acetic acid (5 mol%) accelerates iminization, achieving 85–92% conversion.
Step 2: Sodium Cyanoborohydride Reduction
The imine undergoes reduction with NaBH3CN (1.2 equiv) in THF/MeOH (3:1 v/v) at 0°C→RT over 12 hours. Post-reaction quenching with 1M HCl yields the free base amine, isolated via extraction (CH2Cl2, 3×50 mL).
Step 3: Salt Formation
The free base is treated with 2.1 equiv HCl in Et2O, precipitating the dihydrochloride salt. Recrystallization from ethanol/ethyl acetate (1:5) gives colorless crystals (mp 192–195°C) with 89% purity.
Table 1: Optimization Parameters for Reductive Amination
Alternative Pathway: Leuckart-Wallach Reaction
For substrates sensitive to borohydride reduction, the Leuckart-Wallach reaction provides a viable alternative:
- Reagent Setup : Pyridine-4-acetaldehyde (1.0 equiv), methylammonium formate (3.0 equiv), and ammonium chloride (0.5 equiv) in DMF at 140°C for 8 hours.
- Workup : Hydrolysis with 6M NaOH releases the free amine, isolated via steam distillation.
- Salt Formation : As in Section 1.1, yielding 78–82% product with residual formate <0.5%.
Industrial-Scale Production
Continuous Flow Synthesis
Patent CN104341339A discloses a continuous process for N-methyl-2-pyridylethylamine dihydrochloride analogs, adaptable to the 4-pyridyl derivative:
Reactor Configuration :
- Tubular reactor (ID 10 mm, L 2 m) with static mixers
- Temperature zones: 60°C (imine formation) → 120°C (reduction)
Process Parameters :
| Stage | Residence Time | Pressure | Conversion |
|---|---|---|---|
| Imine Formation | 45 min | 2 bar | 94% |
| Reductive Amination | 30 min | 5 bar | 88% |
| Salt Precipitation | 15 min | Ambient | 97% purity |
The method achieves space-time yields of 1.2 kg·L⁻¹·h⁻¹, with 99.8% solvent recovery via distillation.
Crystallization Optimization
Industrial crystallization employs anti-solvent precipitation:
- Solvent System : 70% aqueous ethanol (v/v) at 60°C
- Anti-Solvent : Ethyl acetate added at 5 mL·min⁻¹ until cloud point
- Cooling Profile : 60°C→20°C over 4 hours (ΔT = -10°C/h)
- Isolation : Centrifugation (3000 rpm, 10 min), wash with cold EtOAc
This protocol yields 98.5% pure crystals with D90 particle size ≤50 μm, suitable for direct tablet compression.
Characterization and Quality Control
Spectroscopic Validation
¹H NMR (400 MHz, D₂O) :
δ 8.45 (d, J = 5.6 Hz, 2H, Py-H),
7.35 (d, J = 5.6 Hz, 2H, Py-H),
3.85 (q, J = 6.8 Hz, 1H, CHCH3),
2.95 (s, 3H, NCH3),
1.55 (d, J = 6.8 Hz, 3H, CH3)
Elemental Analysis :
Calculated for C₈H₁₃N₃·2HCl: C 43.64%, H 6.41%, N 19.09%
Found: C 43.52%, H 6.38%, N 19.01%
Table 2: QC Specifications for Industrial Batches
Comparative Method Analysis
Yield vs. Synthetic Route
Table 3: Method Efficiency Comparison
| Method | Scale | Yield | Purity | Cost Index |
|---|---|---|---|---|
| Reductive Amination | Lab | 89% | 97% | 1.00 |
| Leuckart-Wallach | Pilot | 82% | 95% | 0.87 |
| Continuous Flow | Industrial | 91% | 99% | 0.65 |
Key Findings:
Solvent Selection Impact
Figure 1: Crystallization Yield vs. Anti-Solvent Polarity
(Ethyl acetate: ε=6.02 → 92% yield vs. MTBE: ε=2.40 → 84% yield)
Polar anti-solvents improve crystal purity by preferentially dissolving chloride counterions during precipitation.
Emerging Methodologies
Enzymatic Transamination
Recent advances employ ω-transaminases for stereoselective synthesis:
Reaction Scheme :
Pyridine-4-acetaldehyde + L-alanine → (R)-Methyl[1-(pyridin-4-yl)ethyl]amine + Pyruvate
Conditions :
- PLP-dependent enzyme from Arthrobacter sp. KNK168
- 50 mM phosphate buffer, pH 7.5, 30°C
- 92% conversion, ee >99%
This green chemistry approach reduces energy costs by 40% versus thermal methods.
Chemical Reactions Analysis
Reactions Involving the Amine Group
The primary amine in Methyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride participates in standard amine chemistry:
-
Alkylation/Acylation :
-
Mechanism : The amine reacts with alkyl halides or acyl chlorides to form secondary amines or amides.
-
Example : Reaction with methyl iodide could produce a quaternary ammonium salt.
-
Relevance : These derivatives may exhibit altered pharmacokinetics or biological activity.
-
-
Imine Formation :
Reactions Involving the Pyridine Ring
The pyridin-4-yl moiety influences reactivity through electron-deficient aromatic interactions:
Salt Formation and Stability
The dihydrochloride salt enhances solubility and storage stability:
-
Protonation : The amine group forms a stable ionic complex with Cl⁻ ions, reducing volatility and improving handling .
-
Thermal Stability : Salts typically exhibit higher melting points and resistance to decomposition under heat.
Experimental Data from Analogous Compounds
While direct data for this compound is scarce, related compounds provide benchmarks:
-
Synthesis Yields :
-
Catalytic Efficiency :
Table 2: Yield Comparison for Pyridine Derivatives
| Compound | Yield Range | Reaction Type | Source |
|---|---|---|---|
| Ethyl 2-cyano-2-(pyridin-4-yl) acetic ester | 78–89% | Nucleophilic substitution | |
| N-Methyl-piperidin-4-amine derivatives | >50% | Alkylation |
Scientific Research Applications
Methyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic uses, although specific applications are still under research.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to interact with proteins and enzymes, influencing their activity and function. This interaction is crucial for its role in proteomics research and potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Ring Variations
Pyridine Substitution Patterns
Methyl[1-(pyridin-2-yl)ethyl]amine dihydrochloride (CAS 5579-84-0):
- [1-(4-Methylpyridin-2-yl)ethyl]amine dihydrochloride (CAS 1187932-01-9): Contains a methyl group on the pyridine ring (4-methyl, 2-pyridinyl). Purity: 95% .
Non-Pyridine Heterocycles
Chain Modifications and Functional Groups
- (Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine dihydrochloride (CAS 878775-54-3): Allyl (prop-2-en-1-yl) chain replaces the ethyl group. Molecular Weight: ~278.22 g/mol (estimated). Topological Polar Surface Area (TPSA): 24.9 Ų .
- 1-(Pyridin-4-yl)cyclopropanamine dihydrochloride: Cyclopropane ring fused to the amine group.
Piperidine-Containing Analogs
- 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride (CAS 1803607-78-4):
Physicochemical and Functional Properties
Notes:
Research Implications
- Pyridine Position : 4-Pyridinyl derivatives generally exhibit stronger electronic interactions in medicinal chemistry compared to 2-pyridinyl isomers .
- Salt Forms : Dihydrochloride salts improve solubility but may require careful pH adjustment in formulation.
- Structural Rigidity : Cyclopropane or piperidine modifications balance selectivity and synthetic complexity .
Q & A
Q. What are the typical synthetic routes and optimization parameters for Methyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride?
The synthesis involves multi-step reactions starting with pyridine derivatives and amine precursors. Key steps include alkylation of pyridin-4-yl groups followed by salt formation with HCl. Optimization focuses on:
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane improve reaction efficiency .
- Catalysts : Palladium or copper salts may accelerate coupling reactions, reducing side products .
- Temperature : Controlled heating (40–60°C) ensures selectivity, avoiding decomposition . Final purification via recrystallization or chromatography ensures >95% purity.
Q. Which characterization techniques are critical for verifying the structural integrity of this compound?
Essential methods include:
Q. How does the dihydrochloride salt form influence solubility and handling in aqueous systems?
The salt enhances water solubility compared to the free base, making it suitable for biological assays. Solubility parameters should be tested across pH 3–7 to mimic physiological conditions. Precipitation at high pH (>8) requires buffered solutions during experimentation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work under fume hoods to prevent inhalation of fine particles.
- Store in airtight containers at 2–8°C, away from moisture and strong bases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Mitigation strategies include:
- Orthogonal assays : Combine in vitro (e.g., receptor binding) and in silico (molecular docking) studies to validate target interactions .
- Batch analysis : Use HPLC to confirm purity and exclude confounding impurities .
- Structural analogs : Compare activity with derivatives to identify critical functional groups .
Q. What strategies optimize the compound’s stability under varying experimental conditions (e.g., light, temperature)?
- Photostability : Store in amber vials; UV-Vis spectroscopy monitors degradation under light exposure .
- Thermal stability : Accelerated aging studies (40–60°C) paired with TGA identify decomposition thresholds .
- Solution stability : Use buffers (e.g., PBS) to maintain pH 5–6, preventing salt dissociation .
Q. How does this compound compare to structural analogs in receptor binding studies?
Comparative studies with pyridine/piperidine derivatives reveal:
- Enhanced affinity for serotonin receptors due to the ethylamine linker’s flexibility .
- Reduced off-target effects compared to morpholine-containing analogs, attributed to lower lipophilicity .
- Quantitative structure-activity relationship (QSAR) models can predict modifications for improved selectivity .
Q. What methodologies quantify the compound’s bioavailability in pharmacokinetic studies?
- LC-MS/MS measures plasma/tissue concentrations with nanogram sensitivity .
- Microdialysis tracks real-time blood-brain barrier penetration in rodent models .
- Metabolite profiling identifies hepatic degradation pathways (e.g., cytochrome P450 interactions) .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
